Fosinopril is a phosphinic acid derivative classified as an angiotensin-converting enzyme (ACE) inhibitor. [] It acts as a prodrug, undergoing rapid hydrolysis after oral administration to its active metabolite, fosinoprilat. [, ] Fosinopril is a crucial compound in scientific research, particularly in exploring cardiovascular diseases and their treatment. [, ]
Related Compounds
Fosinoprilat
Compound Description: Fosinoprilat (SQ 27,519) is the active metabolite of fosinopril, formed by hydrolysis of the ester group. [, ] Like fosinopril, it acts as an angiotensin-converting enzyme (ACE) inhibitor. [, , ] Fosinoprilat exhibits a longer duration of action than captopril, another ACE inhibitor. [] Unlike captopril, its ACE inhibitory effect is not prolonged in rats with acute renal failure, suggesting extrarenal elimination pathways. []
Captopril
Compound Description: Captopril is a widely studied ACE inhibitor. [] Compared to captopril, fosinoprilat displays greater potency in inhibiting purified rabbit lung ACE and bradykinin-induced contractions in guinea pig ileum. [] In vivo, both compounds exhibit comparable ACE inhibition in rats and monkeys after intravenous administration, but fosinoprilat demonstrates a longer duration of action in multiple species. [] Unlike fosinopril, captopril's ACE inhibitory effect is prolonged in rats with acute renal failure, suggesting primarily renal elimination. []
Hydrochlorothiazide
Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used in hypertension management. [, , , ] It works by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. []
Enalapril
Compound Description: Enalapril, like fosinopril, is an ACE inhibitor commonly prescribed for hypertension management. []
Relevance: Fosinopril and enalapril share the same mechanism of action, targeting the renin-angiotensin-aldosterone system (RAAS). [] Their antihypertensive efficacies have been compared in clinical trials, with fosinopril demonstrating at least comparable efficacy to enalapril at similar doses. []
Nifedipine
Compound Description: Nifedipine is a calcium channel blocker, a different class of antihypertensive medications. []
Relevance: Fosinopril has shown comparable antihypertensive efficacy to nifedipine in clinical trials involving patients with mild to moderate hypertension. [] This suggests that fosinopril can be a viable alternative to calcium channel blockers like nifedipine in managing hypertension.
Amlodipine
Compound Description: Amlodipine is another calcium channel blocker used in treating hypertension. []
Relevance: Fosinopril demonstrates similar antihypertensive efficacy to amlodipine, indicating its effectiveness as an alternative treatment option within the calcium channel blocker class. []
Verapamil
Compound Description: Verapamil is a calcium channel blocker frequently prescribed for hypertension and other cardiovascular conditions. []
Relevance: Clinical trials have demonstrated comparable antihypertensive efficacy between fosinopril and verapamil, indicating that fosinopril provides a viable alternative treatment option to verapamil in managing hypertension. []
Isradipine
Compound Description: Isradipine, a calcium channel blocker, is utilized in the management of hypertension. []
Relevance: Clinical trials have shown superior antihypertensive efficacy of fosinopril compared to isradipine at similar doses, highlighting fosinopril's effectiveness in blood pressure control. []
Chlorthalidone
Compound Description: Chlorthalidone is a thiazide-like diuretic used as an antihypertensive agent. []
Relevance: When combined with chlorthalidone, fosinopril demonstrates equivalent efficacy to the combination of propranolol (a beta-blocker) and chlorthalidone in controlling blood pressure. [] This highlights fosinopril's effectiveness as part of combination therapy in hypertension management.
Lisinopril
Compound Description: Lisinopril, an ACE inhibitor like fosinopril, is frequently used to treat hypertension. []
Relevance: Although both are ACE inhibitors, a study investigating the conversion from lisinopril to fosinopril found that maintaining equivalent blood pressure control might necessitate a higher dose of fosinopril. [] This suggests potential differences in their pharmacokinetic and/or pharmacodynamic profiles.
Irbesartan
Compound Description: Irbesartan is an angiotensin II receptor blocker (ARB), another class of antihypertensive drugs. [, , ]
Erbasartan
Compound Description: Similar to irbesartan, erbasartan belongs to the angiotensin II receptor blocker (ARB) class of antihypertensive medications. []
Relevance: Fosinopril, in combination with erbasartan, has demonstrated a protective effect on acute myocardial infarction in rats. [] This combined treatment significantly reduces myocardial infarct size and improves various cardiac parameters. [] These findings suggest that the combination of an ACE inhibitor (fosinopril) with an ARB (erbasartan) can provide additive cardioprotective benefits.
Losartan
Compound Description: Losartan, like irbesartan and erbasartan, belongs to the angiotensin II receptor blocker (ARB) drug class and is used to manage hypertension. []
Puerarin
Compound Description: Puerarin is an isoflavone extracted from the Chinese herb Kudzu (Pueraria lobata). [] It possesses various pharmacological activities, including antioxidant and anti-inflammatory effects. []
Relevance: Combining puerarin with fosinopril sodium tablets proved more effective than fosinopril alone in reducing proteinuria in patients with early diabetic nephropathy. [] This suggests a potential synergistic effect of puerarin in enhancing the renoprotective effects of fosinopril.
Probucol
Compound Description: Probucol is a lipid-lowering agent with antioxidant properties. []
Relevance: A study compared the effects of probucol and fosinopril on liver histology in diabetic rats. [] Probucol reduced liver inflammation by decreasing total cholesterol levels and oxidative stress. [] While fosinopril also improved liver inflammation by reducing oxidative stress, it did not affect total cholesterol and aggravated hepatomegaly, highlighting the different impacts of these drugs on liver health in diabetic rats. []
Classification and Source
Fosinopril falls under the category of phosphinic acid-containing ester prodrugs. It is classified as an ACE inhibitor, which works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure and fluid balance. The chemical formula for fosinopril is C30H46NO7P, with a molar mass of approximately 563.672 g/mol.
Synthesis Analysis
The synthesis of fosinopril involves several steps that ensure high enantiomeric purity. A notable method includes the preparation of an ester derivative that exists as a mixture of diastereoisomers. The process typically involves the following steps:
Formation of Ester Derivative: The initial step produces an ester derivative that contains four diastereoisomers.
Removal of Protective Groups: Following this, protective groups such as benzyl are removed.
Crystallization: This step isolates two diastereoisomers in a racemic mixture.
Resolution: The racemate is resolved into single enantiomers using diastereomeric salts formed through reaction with resolving agents like L-cinchonidine.
Enzymatic Hydrolysis: Enantioselective enzymatic hydrolysis can also be employed to achieve the desired enantiomeric purity, making the process more efficient for industrial applications.
The synthesis parameters include specific solvents and conditions such as temperature control during enzymatic reactions, which are critical for achieving high yields and purities.
Molecular Structure Analysis
Fosinopril's molecular structure features a complex arrangement that includes a phosphonate group, which is central to its activity as an ACE inhibitor. The structure can be represented as follows:
Chemical Formula: C30H46NO7P
Key Functional Groups: Phosphonate group, ester linkages, and various carbon chains contributing to its pharmacological properties.
The stereochemistry of fosinopril is significant; it exists primarily in its active form, fosinoprilat, after hydrolysis in the liver or gastrointestinal mucosa. This transformation is crucial for its mechanism of action.
Chemical Reactions Analysis
Fosinopril undergoes several important chemical reactions:
Hydrolysis: Upon administration, fosinopril is rapidly hydrolyzed to its active metabolite, fosinoprilat, primarily in the liver and gastrointestinal tract.
Inhibition Reaction: Fosinoprilat acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II.
Renin-Angiotensin-Aldosterone System Modulation: By inhibiting ACE, fosinopril indirectly reduces aldosterone secretion and systemic vascular resistance.
These reactions are fundamental to understanding how fosinopril exerts its therapeutic effects.
Mechanism of Action
Fosinopril functions by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I into angiotensin II. The mechanism can be summarized as follows:
Competitive Inhibition: Fosinoprilat competes with angiotensin I at the active site of ACE.
Reduction of Angiotensin II Levels: This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
Effects on Aldosterone Secretion: Lower levels of angiotensin II also result in decreased aldosterone secretion from the adrenal glands, promoting sodium excretion and further aiding in blood pressure reduction.
Fosinopril's ability to cross the blood-brain barrier allows it to exert additional effects on central nervous system regulation of blood pressure.
Physical and Chemical Properties Analysis
Fosinopril exhibits several notable physical and chemical properties:
Bioavailability: Approximately 36% after oral administration.
Protein Binding: High plasma protein binding (>99% for fosinoprilat).
Metabolism: Primarily occurs in the liver via carboxylesterases.
Half-Life: The elimination half-life of fosinoprilat is about 12 hours.
Excretion Pathways: Approximately 50% is cleared hepatobiliary while the remainder is excreted renally.
These properties contribute to its effectiveness and safety profile in clinical use.
Applications
Fosinopril is primarily used in clinical settings for:
Hypertension Management: Effective in lowering high blood pressure.
Heart Failure Treatment: Improves symptoms and exercise tolerance in patients with heart failure.
Renal Protection: Particularly beneficial for diabetic patients with nephropathy due to its dual elimination pathways.
Off-label Uses: Includes treatment for acute myocardial infarction and diabetic nephropathy.
The versatility and efficacy of fosinopril make it a valuable medication within cardiovascular pharmacotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05) A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Fezolinetant is a triazolopyrazine that is 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine substituted by 3-methyl-1,2,4-thiadiazol-5-yl, 4-fluorobenzoyl and methyl groups at positions 3, 7, and 8R, respectively. It is a prescription medicine used to reduce moderate to severe vasomotor symptoms due to menopause. It has a role as a neurokinin-3 receptor antagonist. It is a member of monofluorobenzenes, a triazolopyrazine, a member of thiadiazoles, a member of benzamides and a tertiary carboxamide. Vasomotor symptoms (VMS), more colloquially known as hot flashes or night sweats, are some of the most common symptoms in menopause. With a median duration of 7.4 years, vasomotor symptoms are also the most common reasons why women seek treatments for menopausal issues. Although mostly considered a nuisance, vasomotor symptoms can significantly affect quality of life, as women with 7 or more moderate to severe VMS daily have reported a decline in sleep quality, concentration, sexual activity, energy, and concentration. Although the pathophysiology of VMS is not fully understood, unpredictable fluctuation in estrogen levels is thought to be the main cause of VMS, as estrogen therapy has been one of the most effective treatments for VMS by relieving symptoms in as many as 95% of menopausal women. Women undergoing abrupt menopause due to oophorectomy also experienced more severe symptoms than those going through a gradual transition. Additionally, thermoregulatory dysfunction has been proposed as one of the three possible mechanisms for VMS in menopause. Estrogen is a potent neuromodulator, particularly in the hypothalamus, and has been shown to be involved as a negative regulator in generating Gonadotropin-releasing hormone (GnRH) pulse through the kisspeptin, neurokinin B, and dynorphin (KNDy) neurons. NK3, one of the receptors expressed in KNDy neurons, is activated by neurokinin B and can thus induce the release of GnRH. Lower estrogen levels during menopause will decrease the estrogen-mediated feedback loop and increase neurokinin B signalling, increasing the activity of KNDy neurons and therefore the activity of the temperature control center. By antagonizing NK3 receptors, neuronal signalling can be dampened to reduce VMS. Although hormone therapy is available for menopausal women, safety and tolerability concerns, such as an increased risk of stroke and venous thromboembolism or hormone-dependent cancer like breast cancer, can prevent some women from receiving this treatment. Fezolinetant, an NK3 receptor antagonist, was developed in response to this issue as well as more understanding of the role of NK3R in the hypothalamic-pituitary-gonadal (HPG) axis. Although previous NK3 receptor antagonists exist, such as osanetant and talnetant, only fezolinetant showed tangible effects on the HPC axis, potentially due to its favorable pharmacokinetics profile to cross the blood-brain barrier. Fezolinetant was approved by the FDA in May 2023 under the brand name Veozah. It was subsequently approved by the EMA in December 2023 for the same indication. Fezolinetant is a Neurokinin 3 Receptor Antagonist. The mechanism of action of fezolinetant is as a Neurokinin 3 Receptor Antagonist.
FF-10101-01 is under investigation in clinical trial NCT03194685 (Study of FF-10101-01 in Patients With Relapsed or Refractory Acute Myeloid Leukemia).
5-hydroxyimidazole-4-carboxamide is a hydroxyimidazole that is 5-hydroxyimidazole in which the hydrogen at position 4 is replaced by an aminocarbonyl group. It has a role as an antineoplastic agent. It is a monocarboxylic acid amide and a hydroxyimidazole. FF-10501-01 is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity. FF-10501-01 is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome).
FFPM is a novel PDE4 inhibitor that has an IC50 of 26 nM and good selectivity over other PDEs. It may improve learning and memory abilities of patients. The drug also penetrates the blood−brain barrier well.